molecular formula C14H19N3O2 B565480 1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 CAS No. 1246819-70-4

1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3

Cat. No.: B565480
CAS No.: 1246819-70-4
M. Wt: 264.343
InChI Key: JUMGOLYNZBZPKE-BMSJAHLVSA-N
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Description

1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 is a deuterated derivative of 1-Methyl-5-amino-1H-benzimidazole-2-butanoic acid ethyl ester. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine. The deuterium labeling (d3) enhances its utility in certain analytical techniques, providing more precise results in studies involving metabolic pathways and reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 typically involves the following steps:

    Starting Material: The process begins with 1-Methyl-5-nitro-1H-benzimidazole-2-butanoic acid ethyl ester.

    Hydrogenation: This compound is subjected to hydrogenation using a palladium/carbon catalyst in the presence of methanol and ethyl acetate. The reaction is carried out under controlled hydrogen pressure (0.1-0.2 MPa) at 25°C for approximately 15 hours.

    Filtration and Concentration: After the reaction, the mixture is filtered and the filtrate is concentrated under reduced pressure.

    Crystallization: The concentrated solution is then treated with ethyl acetate and stirred at 70°C, followed by cooling to 5°C to induce crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of automated reactors and filtration systems ensures consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and adjustments.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst, converting nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium/carbon catalyst.

    Substitution: Various nucleophiles such as halides, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces amines.

Scientific Research Applications

1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 exerts its effects involves its interaction with specific molecular targets and pathways. The amino group allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The deuterium atoms provide stability and can alter the compound’s metabolic profile, making it useful in detailed mechanistic studies.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester: The non-deuterated version, commonly used in similar applications but without the enhanced analytical precision provided by deuterium labeling.

    1-Methyl-5-nitro-1H-benzimidazole-2-butanoic Acid Ethyl Ester: A precursor in the synthesis of the amino derivative, used in different stages of chemical reactions.

Uniqueness

The deuterium labeling in 1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 makes it unique compared to its non-deuterated counterparts. This labeling provides enhanced stability and allows for more precise analytical measurements, particularly in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Properties

IUPAC Name

ethyl 4-[5-amino-1-(trideuteriomethyl)benzimidazol-2-yl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-3-19-14(18)6-4-5-13-16-11-9-10(15)7-8-12(11)17(13)2/h7-9H,3-6,15H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMGOLYNZBZPKE-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C=C(C=C2)N)N=C1CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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